molecular formula C20H16F3NO2 B4104906 N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4104906
M. Wt: 359.3 g/mol
InChI Key: OPXZDVZSTKCFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have demonstrated its ability to reduce pain and inflammation in animal models of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its versatility. It can be easily synthesized using relatively simple laboratory techniques and can be modified to produce a range of derivatives with different properties. However, one of the main limitations of this compound is its relatively low yield, which can make large-scale production difficult.

Future Directions

There are several potential future directions for research on N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is the development of novel derivatives with improved properties, such as increased potency or selectivity. Another area of interest is the investigation of its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully elucidate its mechanism of action and to better understand its potential applications in various fields.

Scientific Research Applications

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been investigated for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c1-13(14-6-3-2-4-7-14)24-19(25)18-11-10-17(26-18)15-8-5-9-16(12-15)20(21,22)23/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXZDVZSTKCFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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